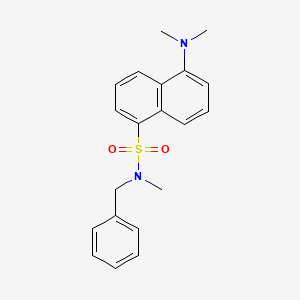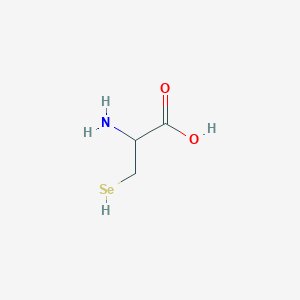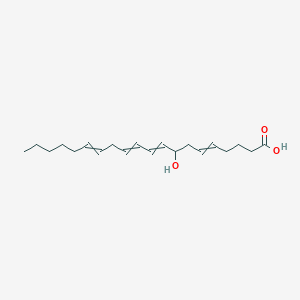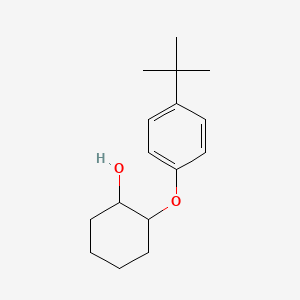
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate is a chiral amino acid derivative It is characterized by the presence of an amino group, a fluorophenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and (S)-alanine.
Reaction Steps:
Hydration: The final step involves the hydration of the compound to form the hydrate (2:1) form.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-3-(4-fluorophenyl)propanoic acid
- (S)-2-Amino-3-(2-chlorophenyl)propanoic acid
- (S)-2-Amino-3-(2-bromophenyl)propanoic acid
Uniqueness
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
分子式 |
C18H22F2N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/2C9H10FNO2.H2O/c2*10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h2*1-4,8H,5,11H2,(H,12,13);1H2/t2*8-;/m00./s1 |
InChIキー |
FBLMNZLMKDFSEM-QXGOIDDHSA-N |
SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F.C1=CC=C(C(=C1)CC(C(=O)O)N)F.O |
異性体SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F.C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F.O |
正規SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F.C1=CC=C(C(=C1)CC(C(=O)O)N)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1634354.png)






![6-Methoxy-9H-pyrido[2,3-b]indole](/img/structure/B1634383.png)

